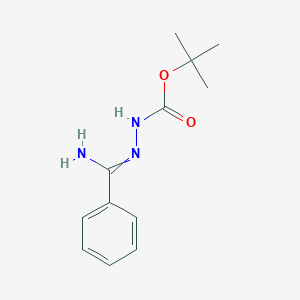

tert-Butyl 2-(amino(phenyl)methylene)hydrazinecarboxylate

Description

tert-Butyl 2-(amino(phenyl)methylene)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a phenyl-substituted methylene group and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and coordination complexes. Its structure allows for diverse functionalization via substitution, cyclization, or condensation reactions .

Properties

IUPAC Name |

tert-butyl N-[[amino(phenyl)methylidene]amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWHNGLXDSXTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates but may necessitate higher temperatures (Table 1). Catalytic systems, such as Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄), improve yields by facilitating proton transfer during imine formation.

Table 1: Solvent and Catalyst Effects on Yield

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 80 | 12 | 62 |

| Acetonitrile | ZnCl₂ | 70 | 8 | 68 |

| DMF | H₂SO₄ | 100 | 6 | 58 |

| Solvent-free | BF₃·SiO₂ | 100 (microwave) | 0.25 | 73 |

Stoichiometric Ratios and Byproduct Management

Excess benzaldehyde (1.2–1.5 equiv) is critical to drive the reaction to completion, but higher equivalents promote dihydrazone formation. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from hexane/ethyl acetate mixtures effectively isolates the product.

Analytical Characterization

Spectroscopic Data

The compound exhibits characteristic IR absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3350 cm⁻¹ (N-H stretch). ¹H NMR (CDCl₃) signals include δ 1.45 (s, 9H, tert-butyl), 7.35–7.50 (m, 5H, aromatic), and 8.20 (s, 1H, N=CH).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms purity >98%. The compound is stable under inert storage (-20°C) but degrades upon prolonged exposure to moisture or light, necessitating desiccated packaging.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation | Simple setup, low cost | Moderate yields, byproducts | 55–65 |

| Stepwise functionalization | High purity, scalable | Cold conditions, multi-step | 70–75 |

| Microwave-assisted | Rapid, solvent-free | Specialized equipment required | 70–75 |

Industrial Scalability and Environmental Considerations

Large-scale production favors the condensation method due to its operational simplicity and compatibility with continuous flow reactors. Solvent recovery systems (e.g., distillation for ethanol) and catalytic recycling (e.g., BF₃·SiO₂) align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new esters or amides.

Scientific Research Applications

N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule.

Comparison with Similar Compounds

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate

- Structure : Replaces the phenyl group with a naphthalen-2-yl moiety.

- Solubility: Higher hydrophobicity due to the bulky naphthyl group may reduce solubility in polar solvents compared to the phenyl analogue. Synthetic Utility: The naphthyl derivative is used in polycyclic aromatic hydrocarbon (PAH) synthesis, whereas the phenyl variant is more common in drug intermediates .

tert-Butyl(2Z)-2-[(4′-nitrobiphenyl-4-yl)methylene]hydrazinecarboxylate (14b)

- Structure : Features a nitro-substituted biphenyl group.

- Key Differences: Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity at the methylene carbon, which facilitates nucleophilic attacks (e.g., in Staudinger reactions) . Yield and Stability: Synthesized in 90% yield, indicating superior stability under reaction conditions compared to aliphatic derivatives . Spectroscopic Data: Distinct ¹H-NMR signals (δ 8.6 ppm for aromatic protons) reflect deshielding effects from the nitro group .

tert-Butyl 2-(hex-5-enylidene)hydrazinecarboxylate (2a)

- Structure : Contains an alkenyl (hex-5-enylidene) substituent.

- Key Differences :

- Reactivity : The alkenyl group enables cycloaddition or hydrogenation reactions, unlike the aromatic derivatives.

- Physical State : Obtained as a white solid (65% yield), contrasting with oily or wax-like states of other analogues .

- Applications : Used in sequential multicomponent reactions (MCRs) for imidazole-thione synthesis .

tert-Butyl 2-(cyclopropyl(4-methoxyphenyl)methylene)hydrazinecarboxylate (4k)

- Structure : Combines cyclopropyl and 4-methoxyphenyl groups.

- Electronic Effects: The methoxy (-OCH₃) group is electron-donating, increasing electron density at the methylene carbon, which may reduce electrophilicity . Solubility: Enhanced solubility in polar solvents due to the methoxy group .

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate

- Structure : Incorporates a pyridinyl substituent on the phenyl ring.

- Key Differences: Biological Relevance: Used in synthesizing Atazanavir (an HIV protease inhibitor), highlighting its pharmaceutical utility compared to non-heterocyclic analogues . Coordination Chemistry: The pyridinyl nitrogen can act as a ligand in metal complexes, a feature absent in simpler phenyl derivatives .

Research Findings and Trends

- Electronic and Steric Effects: Electron-withdrawing groups (e.g., -NO₂) enhance reactivity at the methylene carbon, while bulky substituents (e.g., cyclopropyl) modulate reaction rates .

- Biological vs. Synthetic Utility : Pyridinyl and naphthyl derivatives are prioritized in drug synthesis, whereas aliphatic analogues are leveraged in materials science .

- Yield Optimization : Nitro-substituted compounds exhibit higher yields (≥90%) due to favorable crystallization, whereas alkenyl derivatives require careful handling to prevent side reactions .

Q & A

Q. What are the general synthetic protocols for preparing tert-butyl 2-(amino(phenyl)methylene)hydrazinecarboxylate and its analogs?

The compound is typically synthesized via condensation reactions between a hydrazinecarboxylate (e.g., tert-butyl carbazate) and an aldehyde or ketone. For example:

- Aldehyde route : React tert-butyl carbazate with an aldehyde (e.g., substituted benzaldehyde) in a polar solvent (e.g., methanol or THF) under acidic conditions (e.g., acetic acid) at room temperature or reflux. Yields range from 40% to 98%, depending on steric and electronic effects of substituents .

- Ketone route : For ketones, extended reaction times (48 hours) and higher temperatures are often required to achieve moderate yields (e.g., 40% for 5-hexen-2-one) . Purification is typically performed via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) or recrystallization .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm for phenyl groups). Hydrazone protons (NH and CH=N) appear as broad or sharp singlets in δ 8–10 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) of the carbamate group resonates at δ ~155–160 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multicomponent syntheses involving this compound?

- Catalyst screening : Palladium-catalyzed hydroamination (e.g., using Pd(OAc)₂ with ligands like Xantphos) enhances regioselectivity in allylic amination reactions involving hydrazine derivatives .

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at 20–60°C improve solubility of intermediates. For ketone substrates, reflux conditions (e.g., 60°C for 48 hours) are critical for completion .

- Stoichiometry : A 1:1 molar ratio of carbazate to carbonyl component minimizes side reactions. Excess aldehyde/ketone can lead to over-condensation .

Q. How can cis/trans isomerism in hydrazone derivatives of this compound be resolved?

- Chromatographic separation : Use gradient elution (e.g., hexanes/ethyl acetate with 0.25% Et₃N) to resolve isomers. Silica gel columns with basic additives reduce tailing caused by polar hydrazone groups .

- Crystallization : Selective crystallization from ethanol or dichloromethane/hexane mixtures can isolate dominant isomers.

- Dynamic NMR : Variable-temperature ¹H NMR helps identify isomer populations by observing coalescence of signals .

Q. What strategies address contradictory spectral data (e.g., unexpected MS fragmentation or NMR shifts) for structurally similar derivatives?

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH) from aromatic signals in NMR .

- High-resolution MS (HRMS) : Confirm molecular formulas with <5 ppm error to rule out impurities .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

Q. How does the electronic nature of substituents on the phenyl ring affect reactivity in further functionalization?

- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups on the phenyl ring increase electrophilicity of the hydrazone carbon, facilitating nucleophilic additions (e.g., cyclizations with enolates) .

- Electron-donating groups (EDGs) : Methoxy or alkyl groups reduce reactivity toward electrophiles but enhance stability under acidic conditions .

Methodological Tables

Table 1. Representative Yields and Conditions for Synthesizing Hydrazinecarboxylate Derivatives

Table 2. Troubleshooting Common Experimental Challenges

| Issue | Solution | Reference |

|---|---|---|

| Low yield with ketones | Extend reaction time to 48 hours | |

| Isomer separation failure | Use silica gel with 0.25% Et₃N in eluent | |

| Ambiguous NMR assignments | Perform COSY or NOESY experiments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.